molecular formula C19H18N2O2S B2937501 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide CAS No. 1003976-94-0

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide

Cat. No.: B2937501
CAS No.: 1003976-94-0
M. Wt: 338.43
InChI Key: PRMSZINCFKLONF-VXPUYCOJSA-N
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Description

This compound belongs to the class of benzothiazole-derived enaminones, characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with an allyl group at position 3, a methoxy group at position 4, and a 3-methylbenzamide moiety at the exocyclic nitrogen.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-4-11-21-17-15(23-3)9-6-10-16(17)24-19(21)20-18(22)14-8-5-7-13(2)12-14/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMSZINCFKLONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

aureus used in a study. This compound induces overexpression of proteases in S. aureus causing lysis of its biofilms and killing the bacteria.

Result of Action

aureus, causing lysis of its biofilms and killing the bacteria. This suggests that (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide may have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the solvent environment can affect the hydrogen bond dynamical process. The degree of charge transfer gradually increased with an increase in solvent polarity. This suggests that the compound’s action could be influenced by the solvent environment.

Biological Activity

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide, with the CAS number 868376-75-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H29N3O6S2
  • Molecular Weight : 519.6 g/mol
  • Structure : The compound contains a benzo[d]thiazole moiety, which is often associated with various bioactivities.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of benzo[d]thiazole can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .

StudyFindings
Induction of apoptosis in lung cancer cells via caspase activation.
Inhibition of cell proliferation in breast cancer cell lines.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. A comparative analysis indicated that similar thiazole derivatives demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Pathogen TypeActivity Observed
Gram-positiveEffective against Staphylococcus aureus
Gram-negativeInhibited growth of Escherichia coli

The proposed mechanism for the biological activity of this compound involves interaction with specific biological targets, such as enzymes and receptors involved in cell signaling pathways. For instance, it may inhibit certain kinases or transcription factors that are crucial for tumor growth and survival .

Case Studies

  • Study on Anticancer Properties :
    • Objective : To evaluate the anti-proliferative effects on cancer cell lines.
    • Method : Cell viability assays were conducted using various concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at higher concentrations, indicating dose-dependent effects.
  • Antimicrobial Efficacy Assessment :
    • Objective : To determine the minimum inhibitory concentration (MIC) against selected bacterial strains.
    • Method : Broth microdilution method was employed.
    • Results : The compound exhibited MIC values ranging from 32 to 128 µg/mL against tested strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Thiadiazole vs. Benzothiazole Derivatives

Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) replaces the benzothiazole core with a thiadiazole ring. This modification reduces aromatic conjugation, as evidenced by its lower melting point (160°C) compared to benzothiazole derivatives (e.g., 200–290°C in compounds 8a–c ) . The thiadiazole system also exhibits distinct IR carbonyl stretching frequencies (1606 cm⁻¹ for compound 6 ) versus dual carbonyl peaks in benzothiazole analogs (e.g., 1679 and 1605 cm⁻¹ in 8a ) .

Adamantane-Functionalized Thiazole Hybrid

The naphthoquinone-thiazole hybrid 3 (N-((Z)-4-((3r,5r,7r)-adamantan-1-yl)-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide) incorporates a rigid adamantane group, enhancing steric bulk and hydrophobicity. This contrasts with the allyl group in the target compound, which offers greater conformational flexibility .

Substituent Effects on Physicochemical Properties

Aromatic Substituents
  • Methoxy vs. Chloro/Methyl Groups : The methoxy group in the target compound enhances electron-donating properties compared to electron-withdrawing chloro substituents (e.g., in 4h ) or neutral methyl groups (e.g., in 4g ). This impacts solubility and reactivity in nucleophilic environments .
  • Benzamide Variations : The 3-methylbenzamide group in the target compound differs from the unsubstituted benzamide in 6 or the pivalamide (2,2-dimethylpropanamide) in its analog from . Bulkier substituents like pivalamide reduce polarity, as seen in higher melting points (e.g., 290°C for 8a ) .
Active Methylene Additions

Compounds 8a–c (e.g., 8a: N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) feature pyridine or ester-linked active methylene groups.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable Properties Source
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide Benzothiazole Allyl, 4-OMe, 3-Me-benzamide Not reported Not reported Flexible allyl, moderate polarity
6 : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Thiadiazole Isoxazole, phenyl, benzamide 160 1606 Lower thermal stability
8a : N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide Thiadiazole Acetylpyridine, benzamide 290 1679, 1605 Dual carbonyl, high melting point
3 : Adamantane-thiazole hybrid Thiazole-naphthoquinone Adamantane, difluorobenzamide Not reported Not reported Enzyme inhibition, high steric bulk
4g : N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Thiadiazole 3-Me-phenyl, dimethylamino-acryloyl 200 1690, 1638 Electron-rich, moderate solubility

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